molecular formula C23H18N4O3 B12737142 Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide CAS No. 136603-11-7

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide

Cat. No.: B12737142
CAS No.: 136603-11-7
M. Wt: 398.4 g/mol
InChI Key: VLNARZNBFMIGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide is a chemical compound with the molecular formula C23-H18-N4-O3 and a molecular weight of 398.45 . This compound is known for its complex structure, which includes a naphthyridine ring, a phenyl group, and a hydrazide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine ring, followed by the introduction of the phenyl group and the hydrazide functional group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide functional group is known to form strong interactions with various biological molecules, which can lead to the inhibition of specific enzymes or the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and hydrazide-containing compounds. Similar compounds include acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-1-(1-pyrrolidinylmethyl)-3H-indol-3-ylidene)hydrazide and acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide . The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

136603-11-7

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetohydrazide

InChI

InChI=1S/C23H18N4O3/c24-27-20(28)14-30-18-10-8-16(9-11-18)22(29)19-13-17-7-4-12-25-23(17)26-21(19)15-5-2-1-3-6-15/h1-13H,14,24H2,(H,27,28)

InChI Key

VLNARZNBFMIGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.